REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:15]1[CH:16]=[CH:17][C:18]([N+:22]([O-:24])=[O:23])=[C:19]([CH:21]=1)[NH2:20].N12CCN(CC1)CC2>CS(C)=O.O>[C:10]([O:9][C:7]([N:1]1[CH2:6][CH2:5][N:4]([C:15]2[CH:16]=[CH:17][C:18]([N+:22]([O-:24])=[O:23])=[C:19]([CH:21]=2)[NH2:20])[CH2:3][CH2:2]1)=[O:8])([CH3:13])([CH3:12])[CH3:11]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
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N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×50 mL.)
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Type
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WASH
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Details
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The combined organic layers were washed with water (3×30 mL.)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
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Details
|
Solvent was removed
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Type
|
CUSTOM
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Details
|
the residue chromatographed (40% EtOAc/Hexane, silica)
|
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC(=C(N)C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |